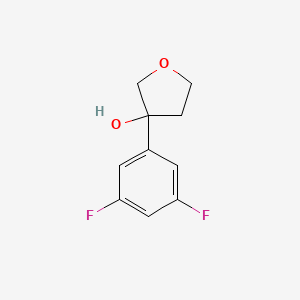
(Z)-2-diazonio-1-(1-phenylmethoxycarbonylpiperidin-4-yl)ethenolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(Z)-2-diazonio-1-(1-phenylmethoxycarbonylpiperidin-4-yl)ethenolate is a complex organic compound that features a diazonium group and a piperidine ring substituted with a phenylmethoxycarbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-diazonio-1-(1-phenylmethoxycarbonylpiperidin-4-yl)ethenolate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenylmethoxycarbonyl Group: This step involves the protection of the piperidine nitrogen using a phenylmethoxycarbonyl chloride in the presence of a base.
Formation of the Diazonium Group: The diazonium group is introduced by diazotization of an amine precursor using sodium nitrite and hydrochloric acid under cold conditions.
Formation of the Ethenolate Group: The final step involves the formation of the ethenolate group through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diazonium group, leading to the formation of azo compounds.
Reduction: Reduction of the diazonium group can yield the corresponding amine.
Substitution: The diazonium group can participate in substitution reactions, such as Sandmeyer reactions, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Copper(I) chloride or bromide is often used in Sandmeyer reactions.
Major Products Formed
Azo Compounds: Formed through oxidation.
Amines: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its unique structure makes it a valuable compound for studying various organic reaction mechanisms.
Biology and Medicine
Drug Development: Potential use as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Biological Probes: Can be used in the development of probes for studying biological systems.
Industry
Dye and Pigment Production: The diazonium group can be used in the synthesis of azo dyes and pigments.
Material Science:
作用機序
The mechanism of action of (Z)-2-diazonio-1-(1-phenylmethoxycarbonylpiperidin-4-yl)ethenolate depends on its specific application. In chemical reactions, the diazonium group is highly reactive and can participate in various transformations. In biological systems, the compound’s activity would depend on its interaction with specific molecular targets, such as enzymes or receptors.
類似化合物との比較
Similar Compounds
(Z)-2-diazonio-1-(1-phenylmethoxycarbonylpiperidin-4-yl)ethenolate: Unique due to the presence of both a diazonium group and a piperidine ring.
N-phenylmethoxycarbonylpiperidine: Lacks the diazonium group, making it less reactive in certain chemical reactions.
Diazonium Salts: Generally more reactive but lack the piperidine ring, limiting their applications in certain contexts.
特性
分子式 |
C15H17N3O3 |
|---|---|
分子量 |
287.31 g/mol |
IUPAC名 |
benzyl 4-(2-diazoacetyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H17N3O3/c16-17-10-14(19)13-6-8-18(9-7-13)15(20)21-11-12-4-2-1-3-5-12/h1-5,10,13H,6-9,11H2 |
InChIキー |
IKAIZDXPGSOPQV-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C(=O)C=[N+]=[N-])C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl [(2,2-diethoxyethyl)sulfanyl]acetate](/img/structure/B8727661.png)




![2-[6-[1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(5S)-5-[(2R,3S,5R)-3-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-5-[(3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-5-methoxy-3-methyloxan-2-yl]ethaneperoxoic acid](/img/structure/B8727688.png)





